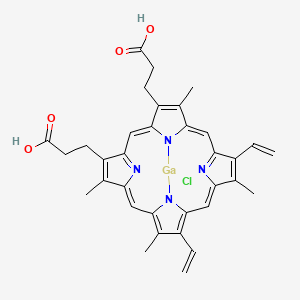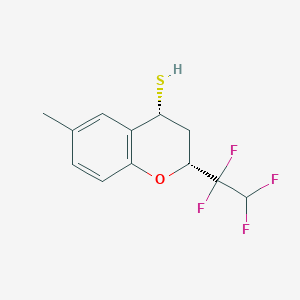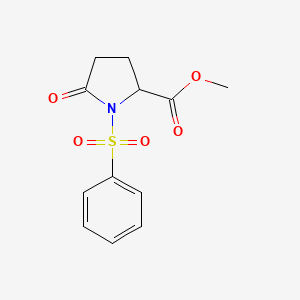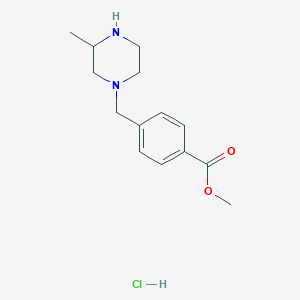![molecular formula C9H5BrN4O2 B13717682 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains both pyrrolo[2,3-b]pyridine and oxadiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the oxadiazole ring. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the Oxadiazole Ring: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with hydrazine derivatives and carbonyl compounds under acidic or basic conditions
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance during production .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, potentially altering the biological activity of the compound
Scientific Research Applications
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Drug Discovery: It is a valuable intermediate in the synthesis of potential drug candidates with various biological activities
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A related compound that lacks the oxadiazole ring but shares the pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-b]pyridine ring
Uniqueness
The presence of both the bromine atom and the oxadiazole ring in 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and drug development .
Properties
Molecular Formula |
C9H5BrN4O2 |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15) |
InChI Key |
RIWLJJYBHGOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
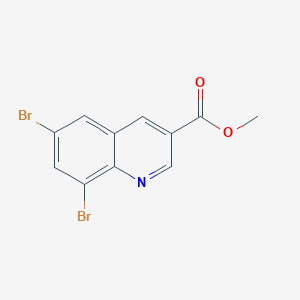
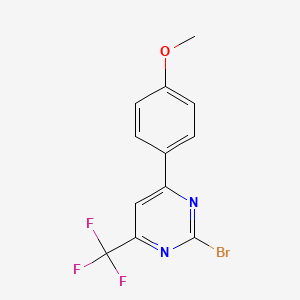
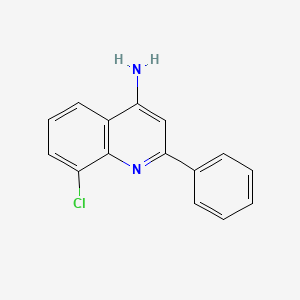
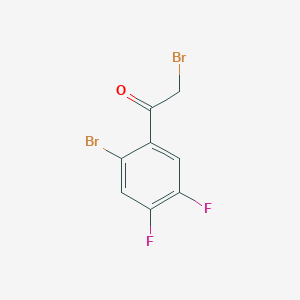
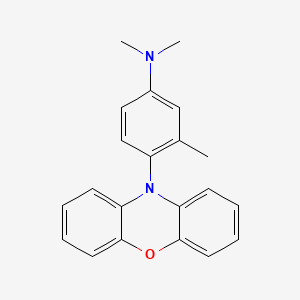
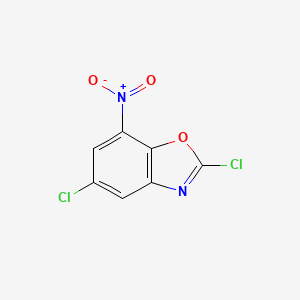
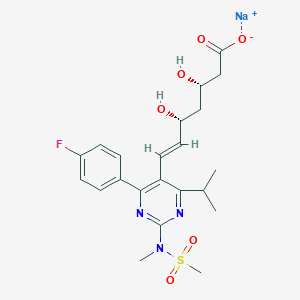
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
